molecular formula C10H15BO4 B1463748 4-[(2-Methoxyethoxy)methyl]phenylboronic acid CAS No. 1146169-44-9

4-[(2-Methoxyethoxy)methyl]phenylboronic acid

Cat. No.: B1463748
CAS No.: 1146169-44-9
M. Wt: 210.04 g/mol
InChI Key: SYIVZVYGGAFFDT-UHFFFAOYSA-N
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Description

4-[(2-Methoxyethoxy)methyl]phenylboronic acid is a useful research compound. Its molecular formula is C10H15BO4 and its molecular weight is 210.04 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

4-[(2-Methoxyethoxy)methyl]phenylboronic acid plays a significant role in biochemical reactions, primarily due to its ability to form reversible covalent bonds with diols. This property allows it to interact with a variety of biomolecules, including enzymes and proteins. For instance, it can bind to the cis-diol groups present in sugars and glycoproteins, facilitating the manipulation and detection of these molecules in biochemical assays . Additionally, this compound has been shown to interact with certain enzymes, potentially inhibiting or modifying their activity, which can be useful in studying enzyme functions and developing enzyme inhibitors .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with cell surface glycoproteins can alter cell signaling pathways, leading to changes in cellular responses . Furthermore, this compound has been observed to affect gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes . These interactions can result in altered cellular metabolism, impacting processes such as glucose uptake and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is its ability to form reversible covalent bonds with diol-containing biomolecules, such as sugars and glycoproteins . This interaction can lead to the inhibition or activation of enzymes, depending on the specific context. For instance, by binding to the active site of an enzyme, this compound can inhibit its activity, thereby modulating the biochemical pathway in which the enzyme is involved . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or extreme pH conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in cell signaling pathways and gene expression . These temporal effects are important considerations for researchers using this compound in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cell signaling pathways without causing significant toxicity . At higher doses, it can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a certain dosage level is required to achieve a noticeable biochemical or cellular response . Understanding these dosage effects is crucial for optimizing the use of this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can influence metabolic flux by modulating the activity of key enzymes involved in carbohydrate metabolism . For example, its interaction with glycoproteins can affect glucose uptake and utilization, impacting overall cellular metabolism . Additionally, this compound can alter metabolite levels by inhibiting or activating specific enzymes, leading to changes in the concentrations of metabolic intermediates .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transporters that recognize its boronic acid moiety . Once inside the cell, it can interact with binding proteins that facilitate its distribution to different cellular compartments . The localization and accumulation of this compound within cells can influence its biochemical activity and overall cellular effects .

Subcellular Localization

The subcellular localization of this compound is an important factor that determines its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may be localized to the endoplasmic reticulum or Golgi apparatus, where it can interact with glycoproteins and other biomolecules involved in protein processing and trafficking . The subcellular localization of this compound can also affect its ability to modulate enzyme activity and gene expression, influencing overall cellular function .

Properties

IUPAC Name

[4-(2-methoxyethoxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO4/c1-14-6-7-15-8-9-2-4-10(5-3-9)11(12)13/h2-5,12-13H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIVZVYGGAFFDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)COCCOC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681350
Record name {4-[(2-Methoxyethoxy)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146169-44-9
Record name {4-[(2-Methoxyethoxy)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.